
Tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate: is a chemical compound with the molecular formula C11H22N2O4S . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(methylsulfonyl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its piperidine ring is a common motif in many biologically active compounds .
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate
- Tert-butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate
Comparison: While these compounds share the tert-butyl and piperidine moieties, their unique substituents and structural variations confer different chemical and biological properties. For example, the presence of the methylsulfonyl group in tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate enhances its solubility and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C13H26N2O4S |
|---|---|
Molekulargewicht |
306.42 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-methylsulfonylpiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O4S/c1-13(2,3)19-12(16)14-7-10-15-8-5-11(6-9-15)20(4,17)18/h11H,5-10H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
JEDLWQKGAJSKKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1CCC(CC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


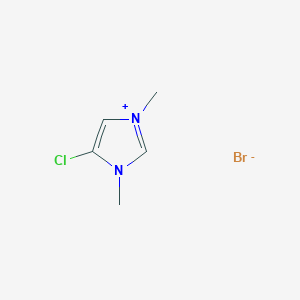
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
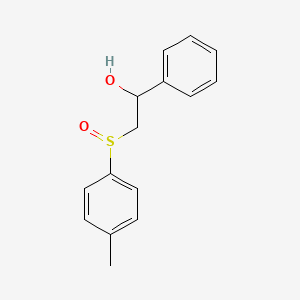
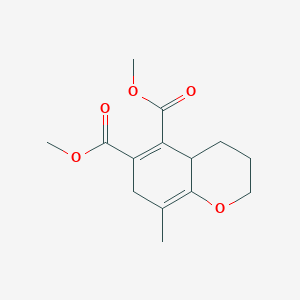
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
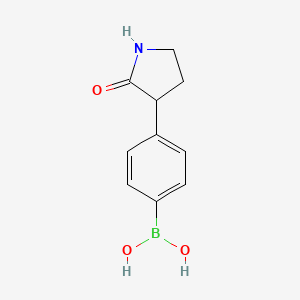


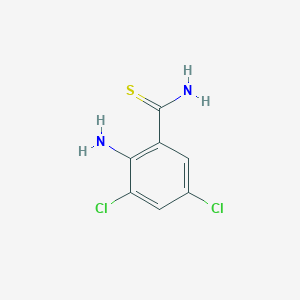
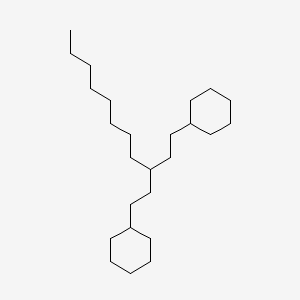
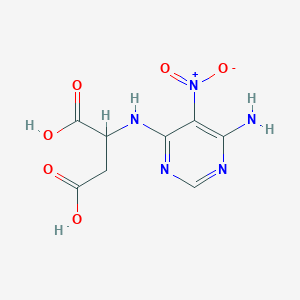
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
